molecular formula C19H23ClFN3O3S B2758891 5-chloro-N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-2-methoxybenzenesulfonamide CAS No. 1049392-62-2

5-chloro-N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-2-methoxybenzenesulfonamide

Cat. No.: B2758891
CAS No.: 1049392-62-2
M. Wt: 427.92
InChI Key: YWSYJJWPJFCNPQ-UHFFFAOYSA-N
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Description

5-Chloro-N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-2-methoxybenzenesulfonamide is a benzenesulfonamide derivative featuring a piperazine-ethyl backbone substituted with a 2-fluorophenyl group. The sulfonamide group enhances hydrogen bonding and solubility, while the 2-methoxy and 5-chloro substituents on the benzene ring influence electronic properties and metabolic stability .

Properties

IUPAC Name

5-chloro-N-[2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]-2-methoxybenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23ClFN3O3S/c1-27-18-7-6-15(20)14-19(18)28(25,26)22-8-9-23-10-12-24(13-11-23)17-5-3-2-4-16(17)21/h2-7,14,22H,8-13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWSYJJWPJFCNPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)S(=O)(=O)NCCN2CCN(CC2)C3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClFN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-chloro-N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-2-methoxybenzenesulfonamide, commonly referred to as compound 1 , is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of compound 1 is C19H23ClFN3O3SC_{19}H_{23}ClFN_3O_3S, with a molecular weight of approximately 427.92 g/mol. The compound features a piperazine moiety, which is often associated with various pharmacological activities.

Compound 1's biological activity is primarily attributed to its interaction with specific biological targets, particularly in the central nervous system (CNS). The presence of the piperazine ring suggests potential interactions with neurotransmitter receptors, particularly serotonin and dopamine receptors, which are crucial in modulating mood and behavior.

Key Mechanisms:

  • Serotonin Receptor Modulation : Studies indicate that compounds with similar structures can act as agonists or antagonists at serotonin receptors, influencing serotonergic signaling pathways.
  • Dopamine Receptor Interaction : The fluorophenyl group may enhance affinity for dopamine receptors, potentially impacting dopaminergic transmission.

Antiproliferative Effects

Recent studies have demonstrated that compound 1 exhibits significant antiproliferative activity against various cancer cell lines. For instance, in vitro assays revealed that it inhibits cell proliferation by inducing apoptosis and cell cycle arrest.

Cell Line IC50 Value (µM) Mechanism
A549 (Lung Cancer)5.08 ± 0.16Induction of apoptosis via caspase activation
MCF-7 (Breast Cancer)3.4 ± 0.43G2/M phase cell cycle arrest
HeLa (Cervical Cancer)6.92 ± 0.21Disruption of microtubule organization

These results suggest that compound 1 may be a promising candidate for further development as an anticancer agent.

Neuropharmacological Activity

In addition to its antiproliferative effects, compound 1 has shown potential neuropharmacological activity. It appears to modulate neurotransmitter systems involved in anxiety and depression:

  • Anxiolytic Effects : In animal models, compound 1 demonstrated a reduction in anxiety-like behaviors, potentially through serotonergic modulation.
  • Antidepressant Activity : Behavioral assays indicated that it may exert antidepressant effects, possibly via enhancement of synaptic serotonin levels.

Case Studies

Several case studies have highlighted the therapeutic potential of compound 1:

  • Study on Cancer Cell Lines : A recent study evaluated the effects of compound 1 on various cancer cell lines, demonstrating significant inhibition of cell growth and induction of apoptosis through mitochondrial pathways.
  • Neuropharmacology Research : In a preclinical trial involving rodent models, administration of compound 1 resulted in significant reductions in depression-like behaviors compared to control groups, suggesting its potential utility in treating mood disorders.

Scientific Research Applications

Medicinal Applications

1. Antidepressant Activity
Research indicates that compounds similar to 5-chloro-N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-2-methoxybenzenesulfonamide exhibit significant antidepressant properties by acting on serotonin receptors. The piperazine moiety is crucial for binding to these receptors, enhancing mood regulation .

2. Antihypertensive Effects
This compound is also studied for its potential role as a selective alpha-1 adrenergic receptor blocker. Such activity can be beneficial in treating conditions like benign prostatic hyperplasia (BPH) without causing hypotension, a common side effect associated with non-selective blockers .

3. Antimicrobial Properties
Preliminary studies suggest that derivatives of this compound may possess antibacterial activity against both Gram-positive and Gram-negative bacteria. The presence of the methoxy and sulfonamide groups contributes to its bioactivity, making it a candidate for further development as an antimicrobial agent .

Case Study 1: Antidepressant Efficacy

A study conducted on a series of piperazine derivatives, including the target compound, demonstrated their efficacy in modulating serotonin pathways in animal models. The results indicated a marked improvement in depressive-like behaviors, supporting further investigation into their therapeutic potential .

Case Study 2: Selective Alpha-1 Blockade

Clinical trials involving similar compounds have shown promising results in managing urinary retention symptoms associated with BPH. The selective action on alpha-1 receptors minimizes cardiovascular side effects, making these agents preferable for patients with co-existing hypertension .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Piperazine Moieties

(a) Glibenclamide
  • Structure: 5-Chloro-N-(2-((4-((cyclohexylamino)carbonyl)amino)sulphonyl)phenyl)ethyl)-2-methoxybenzamide .
  • Comparison :
    • The piperazine ring in the target compound is replaced by a cyclohexylurea group in glibenclamide.
    • The 2-fluorophenyl substituent in the target compound enhances selectivity for aminergic receptors, whereas glibenclamide’s cyclohexylurea group contributes to its antidiabetic activity via ATP-sensitive potassium channel inhibition.
    • Key Difference : Receptor specificity due to substituent variation on the piperazine/urea core.
(b) SB 271046
  • Structure : 5-Chloro-N-[4-methoxy-3-(1-piperazinyl)phenyl]-3-methylbenzo[b]thiophene-2-sulfonamide .
  • Comparison :
    • The benzo[b]thiophene core in SB 271046 replaces the benzene ring in the target compound, altering electronic distribution and steric bulk.
    • Both compounds retain the sulfonamide and piperazine groups, but SB 271046’s 3-methyl substitution on the thiophene ring may reduce metabolic oxidation compared to the target compound’s chloro-methoxybenzene .
(c) 18F-Mefway
  • Structure : 4-(trans-18F-fluoromethyl)-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-N-pyridin-2-ylcyclohexane-1-carboxamide .
  • Comparison :
    • The fluorinated cyclohexane carboxamide in 18F-Mefway contrasts with the benzenesulfonamide in the target compound, impacting lipophilicity and blood-brain barrier penetration.
    • Both compounds utilize a 2-methoxyphenyl-piperazine-ethyl backbone, suggesting shared 5-HT1A receptor binding mechanisms .

Analogues with Sulfonamide and Aromatic Substituents

(a) 5-Chloro-2-Methoxy-4-Methyl-N-(2-Phenylethyl)Benzenesulfonamide
  • Structure: C16H18ClNO3S (CAS 723744-93-2) .
  • Comparison :
    • Lacks the piperazine moiety, reducing receptor specificity but improving metabolic stability.
    • The phenylethyl group increases hydrophobicity compared to the piperazine-ethyl chain in the target compound .
(b) Cetirizine Ethyl Ester
  • Structure : (RS)-2-[2-[4-[(4-Chlorophenyl)phenylmethyl]piperazin-1-yl]ethoxy]acetic acid ethyl ester .
  • Both compounds use a chlorophenyl-piperazine-ethyl scaffold, highlighting the versatility of this backbone in drug design .

Pharmacokinetic and Physicochemical Properties

Compound Molecular Weight Key Substituents Solubility (LogP) Receptor Affinity
Target Compound 409.86 2-Fluorophenyl, 5-Cl, 2-OMe 2.8 (estimated) 5-HT1A, D2 (predicted)
Glibenclamide 494.00 Cyclohexylurea, 5-Cl, 2-OMe 3.5 KATP channels
SB 271046 451.94 Benzo[b]thiophene, 3-Me 3.2 5-HT6 antagonist
18F-Mefway 438.45 18F-Fluoromethyl, pyridinyl 2.1 5-HT1A (PET tracer)
5-Chloro-2-MeO-4-Me-N-phenylethyl 339.84 Phenylethyl, 4-Me 3.0 N/A

Research Findings and Functional Insights

  • Receptor Binding : The 2-fluorophenyl-piperazine group in the target compound likely enhances 5-HT1A/D2 receptor binding compared to glibenclamide’s cyclohexylurea, which lacks aromatic interactions .
  • Metabolic Stability : The 5-chloro and 2-methoxy groups on the benzene ring reduce oxidative metabolism, as seen in analogues like SB 271046 .
  • Synthetic Yields : Piperazine-containing compounds (e.g., D10 in ) show yields >85% in similar synthetic routes, suggesting feasibility for scaling the target compound .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 5-chloro-N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-2-methoxybenzenesulfonamide?

  • Methodology :

  • Step 1 : Begin with sulfonylation of 5-chloro-2-methoxybenzenesulfonyl chloride with a primary amine intermediate (e.g., 2-(4-(2-fluorophenyl)piperazin-1-yl)ethylamine) under reflux in dichloromethane or THF with a base like triethylamine .
  • Step 2 : Purify via column chromatography (silica gel, eluent: ethyl acetate/hexane) to remove unreacted starting materials. Monitor reaction progress using TLC (Rf ~0.5 in 3:7 ethyl acetate/hexane) .
  • Critical Parameters : Control reaction temperature (20–25°C) to avoid side reactions like over-sulfonylation. Yield typically ranges from 60–75% after optimization .

Q. How can the structural identity and purity of this compound be confirmed?

  • Analytical Techniques :

  • NMR : Use 1H^1H- and 13C^{13}C-NMR to verify key signals (e.g., sulfonamide NH at δ 8.2–8.5 ppm, piperazine protons at δ 2.5–3.5 ppm) .
  • Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]+^+ at m/z 452.3) using high-resolution ESI-MS .
  • HPLC : Assess purity (>95%) with a C18 column (mobile phase: acetonitrile/water, 70:30) and UV detection at 254 nm .

Q. What preliminary assays are recommended to evaluate its biological activity?

  • Screening Protocols :

  • Receptor Binding : Test affinity for serotonin (5-HT1A_{1A}) and dopamine (D2_2) receptors via competitive radioligand assays (IC50_{50} values) .
  • Enzyme Inhibition : Screen against carbonic anhydrase isoforms using fluorescence-based assays (e.g., 4-methylumbelliferone release) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

  • Approach :

  • Modifications : Introduce substituents on the fluorophenyl ring (e.g., Cl, CF3_3) to study steric/electronic effects on receptor binding .
  • Pharmacophore Mapping : Use molecular docking (e.g., AutoDock Vina) to identify critical interactions (e.g., hydrogen bonding with sulfonamide group) .
  • Data Interpretation : Correlate logP values (calculated via ChemAxon) with membrane permeability in Caco-2 cell assays .

Q. How to resolve contradictions in reported biological activity data across studies?

  • Troubleshooting :

  • Assay Variability : Compare buffer pH (e.g., 7.4 vs. 6.8) and temperature (25°C vs. 37°C) in receptor binding assays .
  • Impurity Effects : Re-analyze batches with conflicting results via LC-MS to detect trace byproducts (e.g., des-fluoro analogs) .
  • Statistical Validation : Apply ANOVA to assess significance of IC50_{50} differences across experimental replicates .

Q. What strategies are effective for improving metabolic stability in preclinical models?

  • Optimization Methods :

  • Cytochrome P450 Inhibition : Pre-incubate with liver microsomes (human/rat) to identify vulnerable sites (e.g., piperazine N-dealkylation) .
  • Prodrug Design : Mask the sulfonamide group with acetyl or tert-butyl carbamate to enhance oral bioavailability .

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